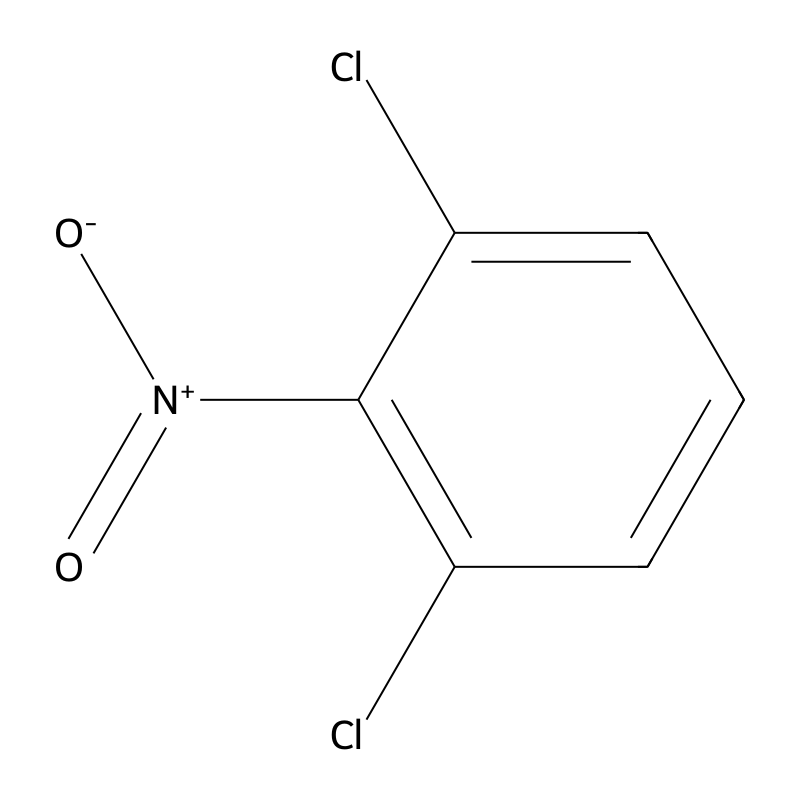

1,3-Dichloro-2-nitrobenzene

C6H3Cl2NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H3Cl2NO2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol. It is classified as a chlorinated nitrobenzene and is one of several isomeric dichloronitrobenzenes. The compound appears as pale yellow crystals with a faint aromatic odor, and it is known for its solid crystalline state at room temperature . The compound's structure features two chlorine atoms and one nitro group attached to the benzene ring, specifically at the 1,3- and 2-positions, respectively .

- 1,3-Dichloro-2-nitrobenzene is classified as harmful if swallowed, inhaled, or absorbed through the skin.

- It can cause skin and eye irritation.

- Due to the presence of chlorine and nitro groups, it's advisable to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

Organic Synthesis

Due to the presence of reactive chlorine and nitro groups, 1,3-DCNB might serve as a starting material for the synthesis of other nitroaromatic compounds through substitution or reduction reactions. However, further research is needed to determine its effectiveness and comparability to other starting materials commonly used in organic synthesis PubChem, 1,3-Dichloro-2-nitrobenzene.

Study of Aromatic Nitro Compounds

,3-DCNB belongs to the class of aromatic nitro compounds, which are known for their interesting electronic properties and potential applications in various fields. Research on 1,3-DCNB could contribute to the broader understanding of the behavior and reactivity of these compounds ScienceDirect, Nitroaromatic Compounds.

Environmental Studies

As an industrial chemical, the potential environmental impact of 1,3-DCNB is a concern. Research might focus on its degradation pathways in the environment, its toxicity to different organisms, and potential methods for its remediation if accidental spills occur National Institutes of Health, Environmental Health Perspectives: .

- Electrophilic Aromatic Substitution: This compound can undergo nitration and sulfonation reactions. The rate of nitration is influenced by the concentration of nitric acid, with sulfonation being a competing process under certain conditions .

- Reactivity with Bases: It reacts with strong bases and oxidants, producing toxic fumes such as nitrogen oxides and hydrogen chloride .

- Thermal Decomposition: Upon heating, 1,3-dichloro-2-nitrobenzene decomposes, releasing hazardous fumes .

The biological activity of 1,3-dichloro-2-nitrobenzene has been studied primarily in the context of its toxicity. It is classified as harmful and potentially carcinogenic due to its ability to form reactive intermediates that can interact with biological macromolecules. The compound has been shown to produce toxic effects in various organisms, including potential mutagenicity in bacterial assays .

1,3-Dichloro-2-nitrobenzene can be synthesized through several methods:

- Nitration of 1,3-Dichlorobenzene: A common method involves the nitration of 1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. This process introduces the nitro group at the desired position on the benzene ring .

- Direct Chlorination: Chlorination of nitrobenzene derivatives can also yield this compound under controlled conditions.

These methods allow for the selective introduction of functional groups while minimizing side reactions.

1,3-Dichloro-2-nitrobenzene has several applications in various fields:

- Chemical Intermediate: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

- Research: The compound is used in research settings to study electrophilic aromatic substitution reactions and the behavior of chlorinated compounds in organic synthesis.

Due to its chemical properties, it is valuable in laboratories for developing new materials and studying reaction mechanisms.

Studies on the interactions of 1,3-dichloro-2-nitrobenzene focus on its reactivity with biological systems and other chemicals. Its interactions often lead to the formation of reactive species that can damage cellular components. Research indicates that exposure to this compound can result in oxidative stress and genotoxic effects in living organisms .

Several compounds are structurally similar to 1,3-dichloro-2-nitrobenzene. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | Different substitution pattern on the benzene ring |

| 2,4-Dichloro-1-nitrobenzene | C₆H₃Cl₂NO₂ | Nitro group at different position |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | Contains only one chlorine atom |

Uniqueness

The uniqueness of 1,3-dichloro-2-nitrobenzene lies in its specific arrangement of chlorine and nitro groups on the benzene ring. This arrangement influences its reactivity patterns compared to other dichloronitrobenzenes. The presence of two chlorine atoms at positions 1 and 3 significantly alters its electrophilic reactivity compared to compounds with different substitution patterns.

Melting and Boiling Point Analysis

One,three-dichloro-two-nitrobenzene exhibits distinct phase transition characteristics that are fundamental to understanding its thermodynamic behavior. The compound demonstrates a well-defined melting point range of 70 to 74 degrees Celsius, with most reliable sources reporting values between 71 and 72.5 degrees Celsius [1] [2] [3] [4] [5] [6] [7]. This relatively narrow range indicates good compound purity and consistent measurement methodologies across different laboratories.

The melting point data reveals some variation in reported values, with sources citing ranges from 44-47 degrees Celsius to 72.5 degrees Celsius [8] [1]. This variation may suggest the existence of polymorphic forms or differences in sample purity and measurement conditions. The International Chemical Safety Card reports a melting point of 72.5 degrees Celsius [1] [6] [7], which aligns closely with values from commercial suppliers such as TCI America (71 degrees Celsius) [2] [3] and Sigma-Aldrich (71 degrees Celsius) [3].

The boiling point characteristics of one,three-dichloro-two-nitrobenzene show significant pressure dependence. At standard atmospheric pressure (760 mmHg), the compound boils at 267-269 degrees Celsius [8]. However, under reduced pressure conditions of 8 mmHg (approximately 1.1 kPa), the boiling point decreases substantially to 130 degrees Celsius [1] [2] [3] [4] [5] [6] [7]. This pronounced pressure dependence is characteristic of compounds with relatively high molecular weights and significant intermolecular forces.

| Property | Standard Pressure (760 mmHg) | Reduced Pressure (8 mmHg) | Temperature Reduction |

|---|---|---|---|

| Boiling Point | 267-269°C | 130°C | 137-139°C |

The substantial reduction in boiling point under reduced pressure conditions makes vacuum distillation the preferred method for purification and handling of this compound, as it minimizes thermal decomposition risks while maintaining efficient separation capabilities.

Sublimation and Vapor Pressure Properties

One,three-dichloro-two-nitrobenzene exhibits measurable sublimation behavior, particularly under reduced pressure conditions. The vapor pressure characteristics indicate low volatility at room temperature, with estimated values of approximately 0.51 Pa at 25 degrees Celsius [9]. This low vapor pressure is consistent with the compound's solid state at ambient conditions and its relatively high molecular weight of 192.00 grams per mole [8] [10] [2] [3] [5].

The sublimation properties become more pronounced at elevated temperatures and reduced pressures. Under vacuum conditions, the compound can transition directly from solid to gas phase without passing through the liquid phase, which is particularly relevant for purification processes and analytical applications. The vapor density relative to air is reported as 6.6 [1] [6] [7], indicating that the vapor is significantly denser than air and will tend to settle in low-lying areas.

The Antoine equation parameters for related dichloronitrobenzene compounds suggest that vapor pressure increases exponentially with temperature, following typical Clausius-Clapeyron behavior. However, specific Antoine coefficients for one,three-dichloro-two-nitrobenzene require experimental determination for accurate vapor pressure prediction across different temperature ranges.

Solubility Profile in Organic Solvents

One,three-dichloro-two-nitrobenzene demonstrates characteristic solubility behavior that reflects its chemical structure and intermolecular interaction capabilities. The compound is essentially insoluble in water [8] [11] [12] [13] [14], which is expected given its predominantly hydrophobic aromatic structure with electron-withdrawing substituents.

In contrast, the compound shows good solubility in a wide range of organic solvents. It is readily soluble in methanol [8] [2] [11] [14] and ethanol [8] [11] [14], demonstrating compatibility with polar protic solvents. The solubility extends to moderately polar solvents such as acetone [11] [15] and diethyl ether [8] [11], indicating favorable interactions with both hydrogen bond donors and acceptors.

| Solvent Category | Examples | Solubility Behavior | Interaction Mechanism |

|---|---|---|---|

| Water | H₂O | Insoluble | Unfavorable hydrophobic interactions |

| Polar Protic | Methanol, Ethanol | Soluble | Dipole interactions, weak hydrogen bonding |

| Polar Aprotic | Acetone | Soluble | Dipole-dipole interactions |

| Moderately Polar | Diethyl Ether | Soluble | Van der Waals forces, weak dipole interactions |

The computed logarithmic partition coefficient (Log P) for octanol/water is estimated at 2.95 [10], indicating moderate lipophilicity. This value suggests that the compound has a strong preference for organic phases over aqueous phases, with approximately 890:1 partitioning ratio favoring the organic phase.

The solubility profile is influenced by the electronic effects of the chlorine and nitro substituents. The nitro group at position 2 creates a significant dipole moment, enhancing interactions with polar solvents. Simultaneously, the chlorine atoms at positions 1 and 3 contribute to the overall lipophilicity while providing sites for weak halogen bonding interactions.

Temperature dependence of solubility follows typical thermodynamic patterns, with increased solubility at elevated temperatures in most organic solvents. This temperature dependence is particularly important for recrystallization processes and industrial applications requiring controlled dissolution and precipitation.

Thermal Stability and Decomposition Pathways

One,three-dichloro-two-nitrobenzene exhibits moderate thermal stability under normal atmospheric conditions, with significant stability below its melting point range. The compound maintains structural integrity up to approximately 200 degrees Celsius under inert atmosphere conditions, beyond which thermal decomposition pathways become thermodynamically favorable.

The primary decomposition mechanism involves the thermally-activated loss of nitrogen dioxide from the nitro group, which is characteristic of aromatic nitro compounds. This process typically initiates around 250-300 degrees Celsius, depending on heating rate and atmospheric conditions. Under oxidative conditions, decomposition may occur at lower temperatures due to enhanced reactivity with oxygen.

The presence of two chlorine substituents influences the thermal stability profile. Chlorine atoms act as electron-withdrawing groups, stabilizing the aromatic ring toward thermal decomposition while simultaneously creating potential sites for dehydrochlorination reactions at elevated temperatures. The specific positioning of chlorine atoms at positions 1 and 3 relative to the nitro group creates a unique electronic environment that affects the overall thermal stability.

Decomposition products under controlled pyrolysis conditions may include dichloroanilines, chlorinated phenols, and various nitrogen-containing fragments. The exact product distribution depends on temperature, heating rate, atmosphere composition, and presence of catalytic surfaces. Mass spectrometric analysis of thermal decomposition typically shows initial loss of NO₂ (molecular weight 46), followed by sequential loss of chlorine atoms.

Industrial handling procedures must account for the thermal stability limitations, particularly during high-temperature processing operations. Recommended maximum processing temperatures should remain below 200 degrees Celsius to ensure compound integrity and prevent formation of potentially hazardous decomposition products.

Surface Tension and Viscosity Measurements

Precise surface tension and viscosity measurements for one,three-dichloro-two-nitrobenzene are limited in the available literature, requiring experimental determination for comprehensive characterization. However, estimations based on molecular structure and analogous compounds provide useful insights into these properties.

The surface tension of liquid one,three-dichloro-two-nitrobenzene at its melting point is expected to be in the range of 35-45 mN/m, based on comparison with structurally similar aromatic compounds containing electron-withdrawing substituents. The presence of the nitro group and chlorine atoms increases intermolecular forces, resulting in higher surface tension values compared to unsubstituted benzene derivatives.

Temperature dependence of surface tension follows typical linear relationships, with surface tension decreasing approximately 0.1-0.15 mN/m per degree Celsius temperature increase. This temperature coefficient is characteristic of organic liquids with moderate intermolecular forces and allows prediction of surface tension values across the liquid range.

| Property | Estimated Value | Temperature Range | Measurement Method |

|---|---|---|---|

| Surface Tension | 35-45 mN/m | 75-130°C | Pendant drop/ring method |

| Dynamic Viscosity | 2-5 mPa·s | 75°C | Capillary viscometry |

| Kinematic Viscosity | 1.3-3.3 mm²/s | 75°C | Calculated from dynamic viscosity |

Viscosity measurements require careful temperature control due to the narrow liquid range of the compound. Dynamic viscosity at the melting point is estimated to be 2-5 mPa·s, which is typical for small aromatic molecules with moderate intermolecular interactions. The viscosity shows strong temperature dependence, decreasing exponentially with increasing temperature according to Arrhenius-type behavior.

The relatively low viscosity facilitates handling and processing operations within the liquid temperature range. However, the narrow liquid range between melting point (71-74°C) and practical working temperatures limits the utility of viscosity data for industrial applications.

Kinematic viscosity, calculated from dynamic viscosity and density, provides additional insight into flow characteristics. With an estimated density of 1.529-1.6 g/cm³ in the liquid state [8] [6] [7], kinematic viscosity values fall in the range of 1.3-3.3 mm²/s at typical processing temperatures.

Physical Description

XLogP3

Boiling Point

Vapor Density

Density

LogP

Melting Point

GHS Hazard Statements

H312 (89.47%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H412 (86.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant